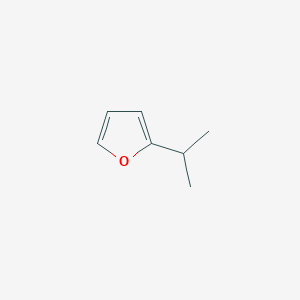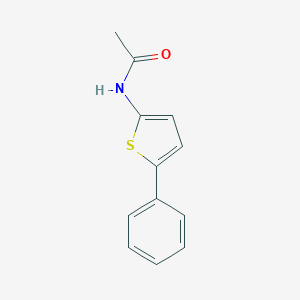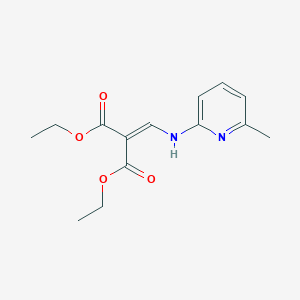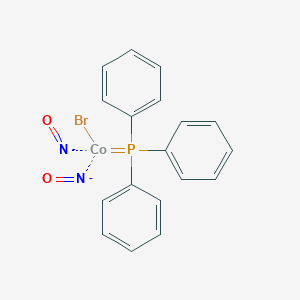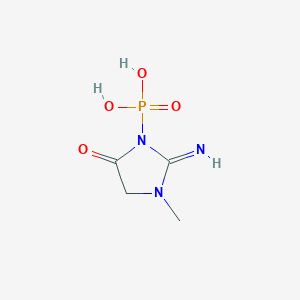
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine, commonly known as PMOI, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. PMOI is a small molecule that belongs to the class of imidazolidinones and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of PMOI is not well understood. However, it has been proposed that PMOI inhibits the activity of enzymes such as DNA polymerase and RNA polymerase, which are essential for the replication of viruses and bacteria. PMOI has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
PMOI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. PMOI has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
PMOI has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. PMOI is also stable under a range of conditions, making it suitable for use in various assays. However, PMOI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on PMOI. One area of research is to further elucidate the mechanism of action of PMOI. Another area of research is to explore the potential therapeutic applications of PMOI, particularly in the treatment of viral and bacterial infections and cancer. Additionally, future research could focus on developing analogs of PMOI with improved potency and selectivity.
Synthesemethoden
The synthesis of PMOI involves the condensation of imidazolidine-2,4-dione with phosphorus oxychloride followed by the addition of methylamine. The resulting product is then subjected to hydrolysis to obtain PMOI. The yield of the synthesis process is approximately 50%, and the purity of the final product is around 98%.
Wissenschaftliche Forschungsanwendungen
PMOI has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. PMOI has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus fumigatus.
PMOI has been studied for its antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. In addition, PMOI has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
14307-18-7 |
|---|---|
Produktname |
3-Phosphono-2-imino-1-methyl-4-oxoimidazolidine |
Molekularformel |
C4H8N3O4P |
Molekulargewicht |
193.1 g/mol |
IUPAC-Name |
(2-imino-3-methyl-5-oxoimidazolidin-1-yl)phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-6-2-3(8)7(4(6)5)12(9,10)11/h5H,2H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
WGFPKVYOZXLIPN-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
Kanonische SMILES |
CN1CC(=O)N(C1=N)P(=O)(O)O |
Synonyme |
3-phosphono-2-imino-1-methyl-4-oxoimidazolidine PIM-oxo-imidazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
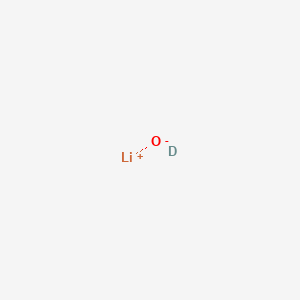
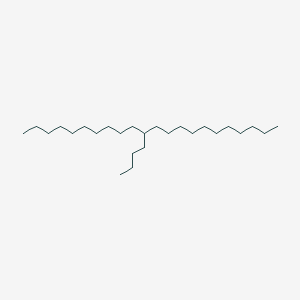
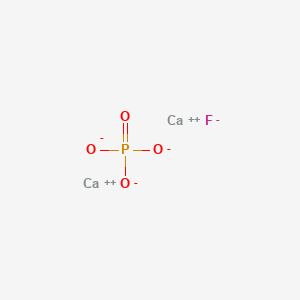
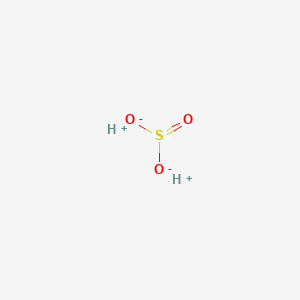
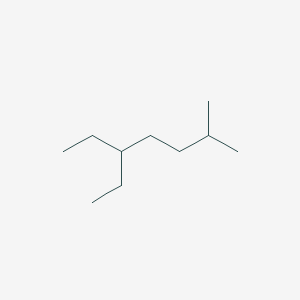
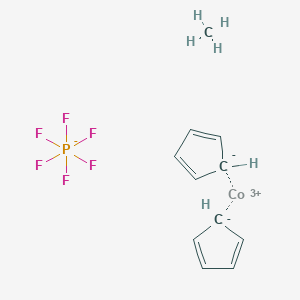
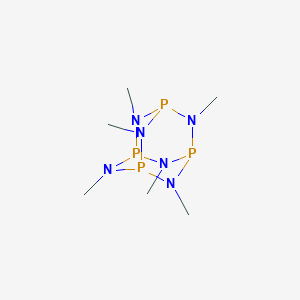
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
